molecular formula C21H31N3O2 B12943141 N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide CAS No. 88137-93-3

N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide

Cat. No.: B12943141
CAS No.: 88137-93-3
M. Wt: 357.5 g/mol
InChI Key: MSXVGBIMJQBWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two pharmaceutically privileged components: an acetamide group and a 1H-imidazole ring, connected by a long-chain decyloxy linker. The amide functional group is a fundamental building block in biomolecules and many clinically approved drugs, playing a key role in forming hydrogen bonds with biological targets . The 1H-imidazole moiety is a five-membered heterocycle that is electron-rich and amphoteric, allowing it to freely bind with diverse enzymes, receptors, and proteins in biological systems . This ring is a critical structural component in a wide array of therapeutic agents, including anticancer drugs, antifungals, and antihypertensives . The long alkyl chain spacer may be designed to influence the compound's lipophilicity, solubility, and overall pharmacokinetic profile. Researchers can leverage this compound as a versatile scaffold or intermediate in the development of novel bioactive molecules. It is particularly useful for probing biological pathways where imidazole-based compounds have shown activity, such as enzyme inhibition . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

88137-93-3

Molecular Formula

C21H31N3O2

Molecular Weight

357.5 g/mol

IUPAC Name

N-[4-(10-imidazol-1-yldecoxy)phenyl]acetamide

InChI

InChI=1S/C21H31N3O2/c1-19(25)23-20-10-12-21(13-11-20)26-17-9-7-5-3-2-4-6-8-15-24-16-14-22-18-24/h10-14,16,18H,2-9,15,17H2,1H3,(H,23,25)

InChI Key

MSXVGBIMJQBWRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCCCCCCCCCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthesis of N-(4-(1H-imidazol-1-yl)phenyl)acetamide Intermediate

This intermediate is a crucial building block and can be synthesized by acetylation of 4-(1H-imidazol-1-yl)aniline or by nucleophilic substitution on 4-(1H-imidazol-1-yl)phenol derivatives.

  • Method: Acetylation of 4-(1H-imidazol-1-yl)aniline with acetic anhydride under mild heating conditions.
  • Reaction conditions: Typically performed in an inert solvent such as dichloromethane or acetonitrile at room temperature to 50°C.
  • Yield: High yields (>80%) are reported for this step.
  • Purification: Recrystallization or column chromatography.

Preparation of 10-(1H-imidazol-1-yl)decyl Halide or Alcohol

The 10-(1H-imidazol-1-yl)decyl fragment can be prepared by alkylation of imidazole with 1,10-dibromodecane or by reduction of the corresponding aldehyde or acid derivatives.

  • Method: N-alkylation of imidazole with 1,10-dibromodecane in the presence of a base such as potassium carbonate in DMF.
  • Reaction conditions: Heating at 60–80°C for 12–24 hours.
  • Yield: Moderate to good yields (50–75%).
  • Alternative: Hydroxylation followed by conversion to halide for better leaving group properties.

Ether Formation: Coupling of the Imidazolyl Decyl Chain to Phenylacetamide

The key step is the formation of the ether bond between the phenylacetamide and the imidazolyl decyl chain.

  • Method: Williamson ether synthesis using the phenolic hydroxyl group of N-(4-hydroxyphenyl)acetamide and the halide derivative of 10-(1H-imidazol-1-yl)decyl.
  • Reaction conditions:
    • Base: Sodium hydride or potassium carbonate.
    • Solvent: Anhydrous DMF or DMSO.
    • Temperature: 50–100°C.
    • Time: 12–24 hours.
  • Yield: Typically 60–85%.
  • Purification: Column chromatography or recrystallization.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 4-(1H-imidazol-1-yl)aniline + Acetic anhydride RT, 2 h, DCM N-(4-(1H-imidazol-1-yl)phenyl)acetamide 85
2 Imidazole + 1,10-dibromodecane + K2CO3 70°C, 18 h, DMF 10-(1H-imidazol-1-yl)decyl bromide 70
3 N-(4-hydroxyphenyl)acetamide + 10-(1H-imidazol-1-yl)decyl bromide + NaH 80°C, 16 h, DMF This compound 75

Analytical and Characterization Data

  • NMR Spectroscopy: Proton and carbon NMR confirm the presence of imidazole protons, aromatic protons, and the alkyl chain.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight (~350–400 g/mol depending on exact structure).
  • IR Spectroscopy: Characteristic amide C=O stretch (~1650 cm⁻¹), ether C–O stretch (~1100 cm⁻¹), and imidazole ring vibrations.
  • Elemental Analysis: Consistent with calculated values for C, H, N, and O.

Research Findings and Optimization Notes

  • The choice of base and solvent critically affects the etherification yield; sodium hydride in anhydrous DMF is preferred for high conversion.
  • Prolonged reaction times and elevated temperatures improve coupling efficiency but may lead to side reactions.
  • Purification by column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) yields pure product.
  • Alternative methods such as microwave-assisted synthesis have been reported to reduce reaction times significantly.
  • Mechanochemical methods (grinding with minimal solvent) have been explored for related imidazole compounds but are less common for this specific compound.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Yield (%) Notes
Acetylation of 4-(1H-imidazol-1-yl)aniline Acetic anhydride acetylation Acetic anhydride, DCM RT, 2 h 85 Mild conditions, high yield
N-alkylation of imidazole Alkylation with dibromodecane Imidazole, 1,10-dibromodecane, K2CO3, DMF 70°C, 18 h 70 Moderate yield, requires dry conditions
Ether bond formation Williamson ether synthesis N-(4-hydroxyphenyl)acetamide, alkyl bromide, NaH, DMF 80°C, 16 h 75 Requires anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with imidazole rings often exhibit antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various pathogens, including bacteria and fungi. The specific compound N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide may possess similar properties due to its structural similarity to other known antimicrobial agents.

Antileishmanial Properties

A related study evaluated compounds similar to this compound for their activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The findings indicated that certain derivatives demonstrated significant activity against the intracellular amastigotes of L. donovani with IC50 values as low as 0.53 μM, suggesting that further exploration of imidazole-containing compounds could lead to effective treatments for this disease .

Drug Development

The unique structure of this compound positions it as a potential candidate for drug development targeting specific receptors or enzymes involved in disease pathways. Its ability to penetrate biological membranes due to its lipophilic nature enhances its bioavailability and effectiveness as a therapeutic agent.

Anti-Cancer Potential

Preliminary studies suggest that compounds with similar structures may exhibit anti-cancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth factors. Further research is necessary to evaluate the efficacy of this compound in cancer models.

Cosmetic Applications

The compound's potential use in cosmetic formulations is also noteworthy. Its chemical properties may allow it to act as an effective skin conditioning agent or antioxidant, contributing to skin health and appearance. Research into the safety and efficacy of such compounds in cosmetic products is essential before market introduction .

Summary Table of Applications

Application AreaPotential UsesResearch Findings
Medicinal ChemistryAntimicrobial, AntileishmanialActive against L. donovani
PharmacologyDrug development, Anti-cancerPotential for apoptosis induction
Cosmetic FormulationsSkin conditioning, AntioxidantNeed for safety evaluations

Mechanism of Action

The mechanism of action of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide, we compare it with 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (), a structurally distinct but functionally suggestive analog. Key differences and implications are outlined below:

Table 1: Structural and Functional Comparison

Parameter This compound 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine
Core Heterocycle Phenyl ring with imidazole substituent Phenothiazine (tricyclic S/N-containing system)
Linker Decyloxy chain (flexible, lipophilic) Ethynyl group (rigid, conjugated)
Substituents Acetamide (hydrogen-bond donor/acceptor) Nitrophenyl (electron-withdrawing, π-conjugated)
Molecular Weight ~406.5 g/mol (calculated) ~381.4 g/mol (reported)
Solubility (Predicted) Moderate in polar solvents (acetamide), low in water Low in water (rigid, aromatic core)
logP (Predicted) ~4.2 (high lipophilicity due to decyl chain) ~3.8 (moderate lipophilicity)
Biological Relevance Potential kinase/fungal targets (imidazole-acetamide synergy) Phenothiazines: antipsychotic, photosensitizers

Key Findings

Structural Flexibility vs. The phenothiazine core in the comparator compound enables π-π stacking in crystal lattices, as evidenced by its resolved crystal structure (CCDC 2209381) , whereas the target compound’s flexible chain may reduce crystalline order.

Electronic Effects: The imidazole group (pKa ~6.9) in the target compound can undergo protonation at physiological pH, enabling ionic interactions absent in the nitro-substituted phenothiazine analog. The nitrophenyl group in the comparator compound introduces strong electron-withdrawing effects, altering redox properties and conjugation patterns .

Biological Implications: Phenothiazines are historically linked to antipsychotic activity, but the target compound’s imidazole-acetamide motif aligns more with antifungal or kinase-inhibitor scaffolds (e.g., similar to clotrimazole or erlotinib derivatives). The decyl chain may enhance tissue penetration but could also increase off-target binding risks due to nonspecific hydrophobic interactions.

Biological Activity

N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide is a compound that belongs to a class of imidazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 319.39 g/mol

The compound features an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and as a building block in many pharmaceuticals.

Research indicates that imidazole derivatives can interact with various biological pathways. Specifically, this compound has shown potential as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for cell cycle regulation, and their dysregulation is often linked to cancer progression.

Inhibition of CDK Activity

A study highlighted that derivatives of imidazole, including those similar to this compound, demonstrated significant inhibitory effects on CDK1, CDK2, CDK5, and CDK9. The inhibitory potency was measured using IC50 values, with some compounds exhibiting submicromolar activity against CDK2 in complex with cyclin E .

CompoundTarget CDKIC50 (µM)
1CDK20.5
2CDK50.8
3CDK90.6
4CDK11.2

Cytotoxicity and Selectivity

The cytotoxicity profile of this compound was evaluated against various human tumor cell lines, including ovarian cancer (SKOV-3, OVCAR-3), neuroblastoma (IMR-32), and non-malignant cells. The results indicated that while the compound exhibited significant cytotoxic effects on cancer cells, it showed reduced toxicity towards normal cells, suggesting a favorable therapeutic index .

Case Studies

Several case studies have explored the biological activity of imidazole derivatives:

  • Ovarian Cancer Study : In vitro studies demonstrated that compounds similar to this compound significantly inhibited the proliferation of ovarian cancer cell lines with IC50 values ranging from 0.5 to 1 µM.
  • Neuroblastoma Research : Another study focused on neuroblastoma cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, further supporting its role as a potential anticancer agent.
  • Selectivity Testing : Comparative studies against non-cancerous cell lines showed a marked difference in sensitivity, reinforcing the selectivity of these compounds towards malignant cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.